molecular formula C13H22N2O2 B6896631 N-[2-(cyclopenten-1-yl)ethyl]-3-methylmorpholine-4-carboxamide

N-[2-(cyclopenten-1-yl)ethyl]-3-methylmorpholine-4-carboxamide

Cat. No.: B6896631
M. Wt: 238.33 g/mol
InChI Key: KFWJEBSWZLOBNY-UHFFFAOYSA-N
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Description

N-[2-(cyclopenten-1-yl)ethyl]-3-methylmorpholine-4-carboxamide is a complex organic compound that features a morpholine ring substituted with a cyclopentenyl group and a carboxamide group

Properties

IUPAC Name

N-[2-(cyclopenten-1-yl)ethyl]-3-methylmorpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c1-11-10-17-9-8-15(11)13(16)14-7-6-12-4-2-3-5-12/h4,11H,2-3,5-10H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWJEBSWZLOBNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1C(=O)NCCC2=CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclopenten-1-yl)ethyl]-3-methylmorpholine-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the cyclopentenyl intermediate, which can be synthesized through the dehydration of cyclopentanol or the catalytic hydrogenation of cyclopentadiene . This intermediate is then reacted with ethylamine to form the cyclopentenyl ethylamine derivative.

The next step involves the formation of the morpholine ring. This can be achieved by reacting the cyclopentenyl ethylamine derivative with diethanolamine under acidic conditions to form the morpholine ring . Finally, the carboxamide group is introduced through a reaction with methyl isocyanate under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclopenten-1-yl)ethyl]-3-methylmorpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the cyclopentenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as halides, amines, or alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(cyclopenten-1-yl)ethyl]-3-methylmorpholine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(cyclopenten-1-yl)ethyl]-3-methylmorpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(cyclopenten-1-yl)ethyl]-morpholine-4-carboxamide: Similar structure but lacks the methyl group on the morpholine ring.

    N-[2-(cyclopenten-1-yl)ethyl]-3-ethylmorpholine-4-carboxamide: Similar structure with an ethyl group instead of a methyl group on the morpholine ring.

Uniqueness

N-[2-(cyclopenten-1-yl)ethyl]-3-methylmorpholine-4-carboxamide is unique due to the presence of the cyclopentenyl group and the specific substitution pattern on the morpholine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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